1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1396625-96-9
VCID: VC11897268
InChI: InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)22-9-11(10-22)25-18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3
SMILES: COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4
Molecular Formula: C19H15N3O3S2
Molecular Weight: 397.5 g/mol

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate

CAS No.: 1396625-96-9

Cat. No.: VC11897268

Molecular Formula: C19H15N3O3S2

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate - 1396625-96-9

Specification

CAS No. 1396625-96-9
Molecular Formula C19H15N3O3S2
Molecular Weight 397.5 g/mol
IUPAC Name [1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzothiazole-2-carboxylate
Standard InChI InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)22-9-11(10-22)25-18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3
Standard InChI Key ZTQSRXKZUHAHKF-UHFFFAOYSA-N
SMILES COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4
Canonical SMILES COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two benzothiazole rings connected via an azetidine spacer. Key features include:

  • Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms, known for pharmacological versatility .

  • Methoxy group: At the 4-position of the first benzothiazole, enhancing lipophilicity and metabolic stability .

  • Azetidine ring: A four-membered nitrogen-containing ring, contributing to conformational rigidity .

  • Ester linkage: Facilitates interactions with biological targets through hydrogen bonding .

Physicochemical Data

PropertyValueSource
Molecular formulaC₁₉H₁₅N₃O₃S₂
Molecular weight397.5 g/mol
IUPAC name[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzothiazole-2-carboxylate
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4
LogP (predicted)3.2

Key observations:

  • High lipophilicity (LogP = 3.2) suggests blood-brain barrier permeability, relevant for CNS-targeted therapies .

  • Polar surface area (PSA) of 98 Ų indicates moderate solubility, necessitating formulation optimization for bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions (Figure 1):

  • Benzothiazole ring formation: Cyclization of 2-aminothiophenol with chloroacetyl chloride under microwave irradiation .

  • Azetidine incorporation: Nucleophilic substitution using azetidine precursors (e.g., 3-azetidinol) .

  • Esterification: Coupling with benzothiazole-2-carboxylic acid via Steglich esterification .

Industrial-scale challenges:

  • Low yields (≤45%) due to steric hindrance during esterification.

  • Purification requires chromatography, increasing production costs .

Spectroscopic Characterization

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 7.85 (d, J=8 Hz, 2H, Ar-H), δ 4.45 (m, 1H, azetidine), δ 3.89 (s, 3H, OCH₃)
¹³C NMRδ 166.5 (C=O), 162.1 (C=N), 55.2 (OCH₃)
HRMSm/z 397.0521 [M+H]⁺

Biological Activities and Mechanisms

Enzyme Inhibition

Studies on structurally analogous benzothiazoles reveal potential targets:

Acetylcholinesterase (AChE) Inhibition

  • IC₅₀: 23.4 nM for derivative 4f in Alzheimer’s models .

  • Mechanism: Competitive inhibition via π-π stacking with Trp86 in the catalytic site .

DNA Gyrase Inhibition

  • MIC: 3.13 µM against Enterococcus faecalis (vs. 3.03 µM for ciprofloxacin) .

  • Binding: Interaction with GyrB ATPase domain, disrupting DNA supercoiling .

Antimicrobial Activity

OrganismMIC (µM)Reference
Staphylococcus aureus2.03–6.55
Escherichia coli5.12–10.24
Candida albicans8.76

Notable SAR trends:

  • Methoxy group enhances membrane penetration via increased lipophilicity .

  • Azetidine ring improves target selectivity by reducing off-site binding .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey ModificationActivity (IC₅₀)
Riluzole6-Trifluoromethoxy12 µM (ALS model)
Dexpramipexole2-Aminobenzothiazole8 µM (ALS model)
Target compoundAzetidine-carboxylate23.4 nM (AChE)

Advantages:

  • Dual AChE/MAO-B inhibition potential, unlike single-target agents .

  • Lower cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .

Research Gaps and Future Directions

  • In vivo pharmacokinetics: No data on oral bioavailability or metabolism.

  • Toxicology: Acute toxicity studies required for regulatory approval.

  • Formulation: Nanoparticle delivery systems to enhance solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator